(2Z)-5-(2-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
5-(2-CHLOROPHENYL)-2-[(Z)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-N-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines
Properties
Molecular Formula |
C28H28ClN5OS |
|---|---|
Molecular Weight |
518.1 g/mol |
IUPAC Name |
(2Z)-5-(2-chlorophenyl)-2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-N-phenyl-3,5-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C28H28ClN5OS/c1-5-34-19(4)23(17(2)32-34)15-21-16-33-26(22-13-9-10-14-24(22)29)25(18(3)30-28(33)36-21)27(35)31-20-11-7-6-8-12-20/h6-15,26H,5,16H2,1-4H3,(H,31,35)/b21-15- |
InChI Key |
BYRUQYXDGPGSHW-QNGOZBTKSA-N |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)/C=C\2/CN3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5Cl)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C=C2CN3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-CHLOROPHENYL)-2-[(Z)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-N-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-chlorophenyl derivatives and pyrazole derivatives, followed by condensation reactions to form the thiazolopyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or thiazolopyrimidine rings.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chlorophenyl ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, thiazolopyrimidines are often explored for their antimicrobial, antiviral, and anticancer properties. This specific compound might be investigated for similar activities.
Medicine
In medicinal chemistry, the compound could be studied for its potential as a therapeutic agent, targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways would depend on its biological activity, which could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA functions.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-2-[(Z)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6(3H)-carboxamide
- 5-(2-Chlorophenyl)-2-[(Z)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6(3H)-carboxamide derivatives
Uniqueness
This compound’s uniqueness lies in its specific structural features, such as the combination of a chlorophenyl group, a pyrazole ring, and a thiazolopyrimidine core. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
